molecular formula C10H12N2OS B2388614 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol CAS No. 940271-60-3

5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol

Cat. No. B2388614
CAS RN: 940271-60-3
M. Wt: 208.28
InChI Key: SRWHCIKMKOGGRD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol is characterized by a pyrrolidine ring and a pyridine ring. Pyrrolidine is a five-membered ring with sp3 hybridization, contributing to the stereochemistry of the molecule . Pyridine, on the other hand, is a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol include a predicted boiling point of 364.2±45.0 °C and a predicted density of 1.30±0.1 g/cm3 . The compound also has a predicted pKa of 8.92±0.40 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold for designing novel biologically active compounds . Researchers have exploited this scaffold to create molecules targeting human diseases. Key features driving interest in pyrrolidine-based compounds include:

Carbonic Anhydrase Inhibition

Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity against human carbonic anhydrase (CA) isoenzymes. CA enzymes play crucial roles in various diseases, including retinal disorders and glaucoma .

RORγt Modulation

Bicyclic sulfonamides containing the pyrrolidine core have shown excellent potency against RORγt, a transcription factor involved in autoimmune diseases. However, selectivity remains a challenge, as some compounds also interact with pregnane X receptor (PXR) .

Coordination Chemistry

The thiol functionality in 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol allows coordination with metal ions. Researchers explore its potential in designing metal complexes for catalysis, sensing, and materials science.

properties

IUPAC Name

pyrrolidin-1-yl-(6-sulfanylidene-1H-pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-10(12-5-1-2-6-12)8-3-4-9(14)11-7-8/h3-4,7H,1-2,5-6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWHCIKMKOGGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol

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